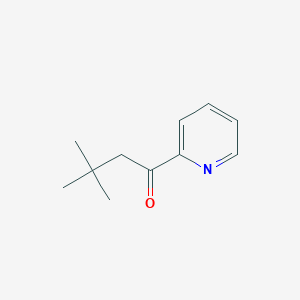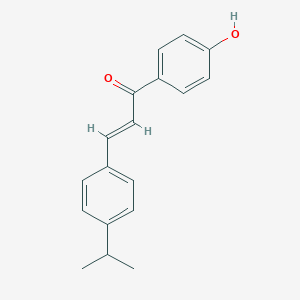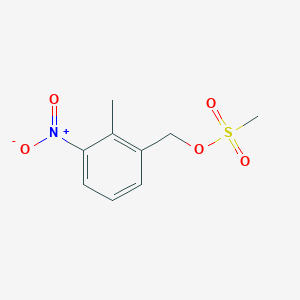
4-Aminophthalamide
Descripción general
Descripción
4-Aminophthalamide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its fluorescent properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminophthalamide can be synthesized through the reduction of 4-nitrophthalimide. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring minimal waste and high yield. The reduction of 4-nitrophthalimide remains the primary method, with careful control of reaction conditions to ensure purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminophthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of phthalhydrazide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phthalhydrazide.
Substitution: Various substituted phthalimides depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Aminophthalamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful as a probe in biological imaging and studies of molecular interactions.
Medicine: It is used in the development of fluorescent probes for diagnostic purposes.
Industry: It is employed in the production of fluorescent dyes and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Aminophthalamide is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The amino group in the molecule plays a crucial role in its fluorescence, as it can participate in hydrogen bonding and other interactions that affect the compound’s photophysical properties .
Comparación Con Compuestos Similares
4-Nitrophthalimide: The precursor in the synthesis of 4-Aminophthalamide.
4-(N,N-Dimethyl)amino-N-methylphthalimide: A derivative with similar fluorescent properties but different aggregation behavior.
Phthalhydrazide: A reduction product of this compound.
Uniqueness: this compound is unique due to its strong fluorescent properties and the ability to form hydrogen bonds, which significantly influence its behavior in various environments. This makes it particularly valuable in applications requiring precise and sensitive detection of molecular interactions .
Propiedades
IUPAC Name |
4-aminobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAQAGLUFPCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)





